molecular formula C7H4BrFO5S B13474862 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid

3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid

Cat. No.: B13474862
M. Wt: 299.07 g/mol
InChI Key: BBPNJAYQCDUMSK-UHFFFAOYSA-N
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Description

3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid is a chemical compound with the molecular formula C7H4BrFO5S It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a bromine atom and a fluorosulfonyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid typically involves the bromination of 5-hydroxybenzoic acid followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired bromination. The fluorosulfonyl group can be introduced using fluorosulfonic acid or a related reagent under controlled conditions to ensure the selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.

    Agrochemicals: Utilized in the synthesis of pesticides and herbicides.

    Dyestuffs: Employed in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorosulfonyl groups make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a valuable intermediate in organic synthesis and industrial processes .

Properties

Molecular Formula

C7H4BrFO5S

Molecular Weight

299.07 g/mol

IUPAC Name

3-bromo-5-fluorosulfonyloxybenzoic acid

InChI

InChI=1S/C7H4BrFO5S/c8-5-1-4(7(10)11)2-6(3-5)14-15(9,12)13/h1-3H,(H,10,11)

InChI Key

BBPNJAYQCDUMSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OS(=O)(=O)F)Br)C(=O)O

Origin of Product

United States

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